3-(4-Aminobenzyl)aniline

Descripción general

Descripción

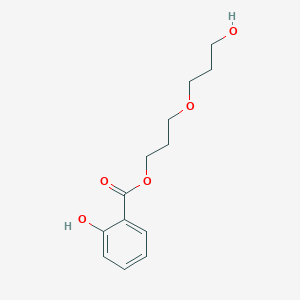

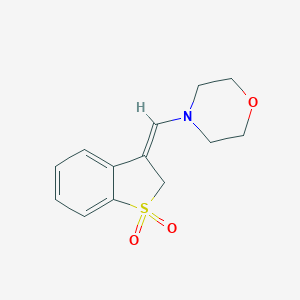

The compound "3-(4-Aminobenzyl)aniline" is a derivative of aniline, which is a primary aromatic amine. It is structurally characterized by an amino group attached to a benzyl group, which is further connected to another phenyl ring. This structure is a common motif in various chemical syntheses and polymer studies, particularly in the development of conducting polymers and copolymers that exhibit unique electrochemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves reductive alkylation, as described in the synthesis of a key intermediate for the CCR5 antagonist TAK-779. This process includes the reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one followed by alkylation with 4-nitrobenzylbromide and subsequent reduction, yielding a high isolated yield from the starting materials using commercially available reagents . Although this synthesis does not directly pertain to "this compound," it provides insight into the methods that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been studied using various spectroscopic techniques. For instance, the Fourier transform infrared (FT-IR) and FT-Raman spectroscopy have been employed to analyze the vibrational spectra of related compounds, providing detailed interpretations based on the calculated potential energy distribution (PED) . Additionally, nuclear magnetic resonance (NMR) chemical shifts have been calculated using the GIAO method, which could be applicable to the structural analysis of "this compound" .

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives is often explored in the context of copolymerization. For example, the electrochemical polymerization of aminobenzoic acids and mixtures with aniline has been carried out, resulting in conducting polymers with characteristics influenced by the aminobenzoic acids . These findings suggest that "this compound" could also participate in similar polymerization reactions, potentially leading to new materials with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical

Aplicaciones Científicas De Investigación

Conducting Polymers

Thiemann and Brett (2001) explored the electrochemical polymerization of aniline with aminobenzoic acids, revealing that such polymers exhibit conductive properties and are characterized using IR spectroscopy and scanning electron microscopy. The study suggests potential applications in creating electroactive and morphologically unique polymer films (Thiemann & Brett, 2001).

Degradation Pathways

Xie et al. (2020) investigated the degradation of aniline by the sulfate-reducing bacterium Desulfatiglans anilini, identifying specific genes involved in converting aniline to 4-aminobenzoate through intermediates. This research offers insights into the microbial degradation pathways of aromatic compounds (Xie et al., 2020).

Environmental Remediation

Zare et al. (2016) developed a poly(aniline-co-3-aminobenzoic acid)-based magnetic nanocomposite, PA3ABA@Fe3O4, for the efficient sorption of Pb(II) from aqueous solutions. This study highlights the potential of such nanocomposites in water treatment and heavy metal removal applications (Zare et al., 2016).

Biosensors

Fusco et al. (2017) developed an impedimetric immunosensor for the detection of the herbicide 2,4-D, utilizing a nanocomposite based on gold nanoparticles, poly(aniline-co-3-aminobenzoic acid), and multi-walled carbon nanotubes. This work demonstrates the application of conducting polymers in constructing sensitive and selective biosensors (Fusco et al., 2017).

Photovoltaic Materials

Vittala et al. (2018) synthesized a polymerizable aniline appended fullerene derivative for use as an acceptor in polymer solar cells, indicating how modifications of aniline structures can lead to materials with enhanced electronic properties suitable for photovoltaic applications (Vittala et al., 2018).

Advanced Materials

Gizdavic-Nikolaidis et al. (2010) synthesized copolymers of aniline with ethyl 3-aminobenzoate, comparing their properties to those of poly(aniline-co-3-aminobenzoic acid) copolymers. The study explores the effects of substituents on the electrical conductivity and structural characteristics of these copolymers, which could be relevant for applications in electronics and materials science (Gizdavic-Nikolaidis et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that aromatic amines, such as 3-(4-aminobenzyl)aniline, are important organic compounds widely used in the preparation of dyes, pharmaceuticals, agrochemicals, additives, surfactants, textile auxiliaries, chelating agents, polymers, and flame retardants .

Mode of Action

Aromatic amines typically interact with their targets through various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .

Biochemical Pathways

It’s worth noting that aromatic amines can participate in various biochemical reactions and pathways due to their versatile chemical properties .

Pharmacokinetics

It’s known that the pharmacokinetics of aromatic amines can be influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic capacity .

Result of Action

Aromatic amines, in general, can exert various biological effects depending on their chemical structure and the nature of their interaction with biological targets .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and reactivity of aromatic amines .

Análisis Bioquímico

Biochemical Properties

It is known that aniline derivatives can undergo various biochemical reactions, such as nucleophilic and electrophilic substitution reactions

Cellular Effects

Aniline derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that aniline derivatives can bind to various biomolecules and can influence enzyme activity and gene expression

Metabolic Pathways

Aniline derivatives are known to undergo various metabolic reactions

Propiedades

IUPAC Name |

3-[(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWQCROGAHMWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173054 | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19430-83-2 | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019430832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Diaminodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

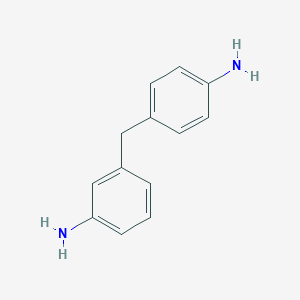

Q1: How does the isomerism of diamine monomers like 3,4'-Diaminodiphenylmethane affect the properties of resulting polyimides?

A: Research [] indicates that the isomerism of diamine monomers significantly influences the properties of the resulting polyaspartimides. When comparing polyaspartimides synthesized using 3,3’-, 3,4’-, and 4,4’-diaminodiphenylmethanes, distinct differences emerge. Notably, the polymers derived from 3,4′- and 4,4′-diaminodiphenylmethanes exhibited superior film-forming capabilities, yielding strong and flexible films. Interestingly, the 3,4′-diamine/3,4′-bismaleimide combination resulted in a polyaspartimide with tensile properties comparable to its 4,4′-diamine-derived counterpart. This finding, coupled with the lower softening temperature and potentially reduced mutagenicity of the 3,4′-diamine monomer, highlights its potential as a substitute for 4,4′-diaminodiphenylmethane in specific polyimide applications.

Q2: What role does 3,4'-Diaminodiphenylmethane play in the synthesis of polyamide acids and polyimides?

A: 3,4'-Diaminodiphenylmethane serves as a crucial aromatic diamine in the synthesis of polyamide acids and polyimides []. The process involves reacting a mixture containing specific tetracarboxylic dianhydrides and aromatic diamines, including 3,4'-Diaminodiphenylmethane. This reaction leads to the formation of polyamide acids, which can be further processed to obtain polyimides. These polymers find applications as adhesives or bonding agents due to their unique properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.